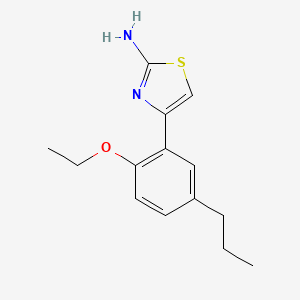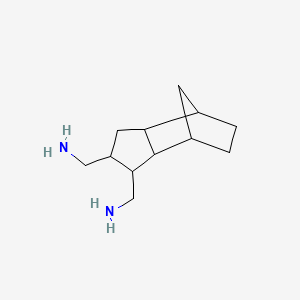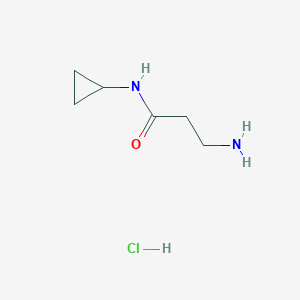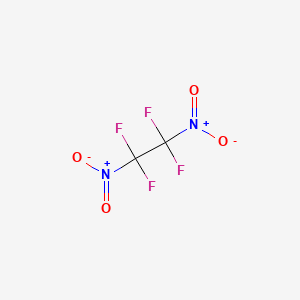
Testosterone Aldol Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone Aldol Dimer is a compound formed through the aldol condensation reaction involving testosterone This reaction results in the formation of a dimer, which is a molecule composed of two identical subunits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Testosterone Aldol Dimer typically involves the aldol condensation reaction. This reaction can be catalyzed by either acidic or basic conditions. Common catalysts include acids such as hydrochloric acid (HCl) or aluminum chloride (AlCl3), and bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The reaction can be carried out at room temperature or with heating, depending on the desired reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of catalyst and reaction conditions can be optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Testosterone Aldol Dimer can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Testosterone Aldol Dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study aldol condensation reactions and their mechanisms.
Biology: The compound can be used to investigate the biological activity of testosterone derivatives.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the context of hormone replacement therapy.
Industry: The compound may have applications in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of Testosterone Aldol Dimer involves its interaction with specific molecular targets and pathways. The aldol condensation reaction proceeds through the formation of an enolate ion, which acts as a nucleophile and attacks the carbonyl carbon of another molecule. This results in the formation of a beta-hydroxy carbonyl compound, which can undergo further reactions such as dehydration to form an alpha, beta-unsaturated carbonyl compound .
Comparaison Avec Des Composés Similaires
Testosterone Aldol Dimer can be compared with other similar compounds formed through aldol condensation reactions. Some of these compounds include:
Aldol: Formed from the condensation of two aldehyde molecules.
Ketol: Formed from the condensation of two ketone molecules.
Mixed Aldol Products: Formed from the condensation of an aldehyde and a ketone.
The uniqueness of this compound lies in its specific structure and the presence of testosterone as the starting material, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C38H54O3 |
|---|---|
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
(2E,8R,9S,10R,13S,14S,17S)-17-hydroxy-2-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C38H54O3/c1-35-16-13-22(19-23(35)5-7-25-28-9-11-33(40)36(28,2)17-14-30(25)35)27-21-38(4)24(20-32(27)39)6-8-26-29-10-12-34(41)37(29,3)18-15-31(26)38/h19-20,25-26,28-31,33-34,40-41H,5-18,21H2,1-4H3/b27-22+/t25-,26-,28-,29-,30-,31-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
OPRKDUHDILZYOC-BIKIQLQZSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=C/5\C[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CCC6=CC5=O)CC[C@@H]8O)C)C)/CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=C5CC6(C7CCC8(C(C7CCC6=CC5=O)CCC8O)C)C)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
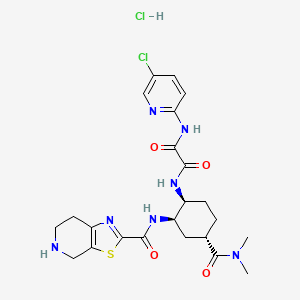
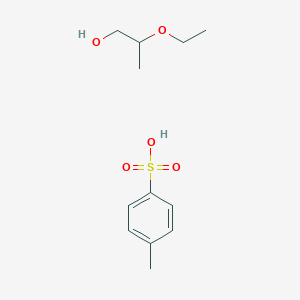
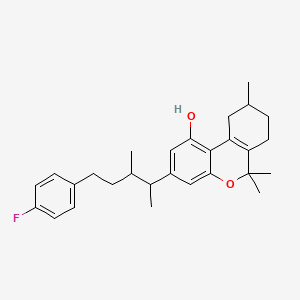
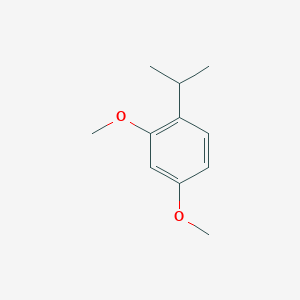

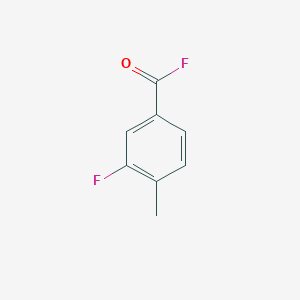
![Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane](/img/structure/B15289163.png)
![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)
